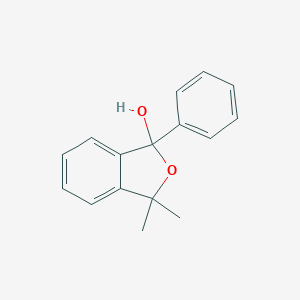
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol It is known for its unique structure, which includes a benzofuran ring fused with a phenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 2-(1-hydroxy-1-methyl-ethyl)-benzophenone under acidic conditions . The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 1,3-dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzofuran-2-one derivatives.
Reduction: Formation of benzofuran-1-ol derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Applications De Recherche Scientifique
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,3-dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-1-phenyl-phthalan-1-ol
- 1-Phenyl-1-hydroxy-3,3-dimethyl-phthalan
- 1-Phthalanol, 3,3-dimethyl-1-phenyl
Uniqueness
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol is unique due to its specific structural features, such as the presence of a benzofuran ring fused with a phenyl group and two methyl groups. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
1023-91-2 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C16H16O2/c1-15(2)13-10-6-7-11-14(13)16(17,18-15)12-8-4-3-5-9-12/h3-11,17H,1-2H3 |
Clé InChI |
XNIDDCSFMRIISS-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
SMILES canonique |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
Key on ui other cas no. |
1023-91-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















